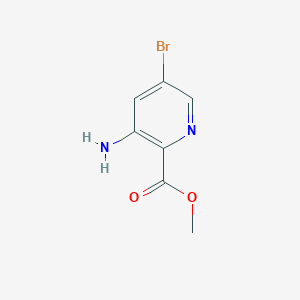

Methyl 3-amino-5-bromopicolinate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 3-amino-5-bromopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-7(11)6-5(9)2-4(8)3-10-6/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRSWUPHDNTLKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679105 | |

| Record name | Methyl 3-amino-5-bromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072448-08-8 | |

| Record name | Methyl 3-amino-5-bromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of Methyl 3-amino-5-bromopicolinate

Foreword: The Strategic Importance of Substituted Picolinates in Drug Discovery

Methyl 3-amino-5-bromopicolinate is a key heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its substituted pyridine core, featuring strategically placed amino, bromo, and methyl ester functionalities, offers a versatile scaffold for the synthesis of complex molecular architectures. The presence of these distinct functional groups allows for a variety of subsequent chemical modifications, making it an invaluable intermediate in the development of novel kinase inhibitors, central nervous system agents, and other biologically active compounds.[1] This guide provides a comprehensive overview of a proposed synthetic pathway to Methyl 3-amino-5-bromopicolinate, grounded in established chemical principles and supported by relevant literature.

Physicochemical Properties of Methyl 3-amino-5-bromopicolinate

A summary of the key physicochemical properties of the target compound is presented below.

| Property | Value |

| CAS Number | 1072448-08-8 |

| Molecular Formula | C₇H₇BrN₂O₂ |

| Molecular Weight | 231.05 g/mol |

| Appearance | Off-white to light yellow solid (predicted) |

| Boiling Point | 371.9 ± 37.0 °C (Predicted) |

| Density | 1.662 ± 0.06 g/cm³ (Predicted) |

Proposed Synthetic Pathway: A Multi-Step Approach

Caption: Proposed synthetic pathway for Methyl 3-amino-5-bromopicolinate.

Experimental Protocols

Step 1: Synthesis of 3-Amino-5-bromopyridine

The initial step involves the regioselective bromination of 3-aminopyridine. The amino group is an activating ortho-, para-director. To achieve selective bromination at the 5-position and avoid over-bromination, a Hofmann rearrangement of 5-bromonicotinamide is a reliable method.[2]

Protocol:

-

To a pre-cooled aqueous solution of sodium hydroxide (1.5 equivalents) and bromine (1.2 equivalents) at 0 °C, add commercially available 5-bromonicotinamide (1.0 equivalent).

-

Allow the reaction mixture to warm to room temperature and then heat at 70 °C for 1 hour.

-

Upon completion, cool the suspension to room temperature.

-

Extract the aqueous phase with a suitable organic solvent, such as a mixture of THF and tert-butyl methyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to yield 3-amino-5-bromopyridine.

Step 2: Synthesis of 3-Amino-5-bromopicolinic Acid

This crucial step involves the introduction of a carboxylic acid group at the 2-position of 3-amino-5-bromopyridine. A directed ortho-metalation followed by carboxylation is a plausible strategy. The amino group can direct the metalation to the adjacent 2-position.

Hypothetical Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 3-amino-5-bromopyridine (1.0 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a strong base, such as n-butyllithium (2.2 equivalents), to effect the deprotonation at the 2-position.

-

After stirring at -78 °C for 1-2 hours, bubble dry carbon dioxide gas through the solution or add crushed dry ice.

-

Allow the reaction to warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Acidify the aqueous layer with dilute HCl to precipitate the carboxylic acid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 3-amino-5-bromopicolinic acid.

Step 3: Synthesis of Methyl 3-amino-5-bromopicolinate

The final step is the esterification of 3-amino-5-bromopicolinic acid to its corresponding methyl ester. A Fischer-Speier esterification using methanol in the presence of a catalytic amount of strong acid is a standard and effective method.[3]

Protocol:

-

Suspend 3-amino-5-bromopicolinic acid (1.0 equivalent) in methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield Methyl 3-amino-5-bromopicolinate.

Data Summary

The following table summarizes the key intermediates and the final product of the proposed synthetic pathway.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

| 3-Aminopyridine | C₅H₆N₂ | 94.12 | Starting Material |

| 3-Amino-5-bromopyridine | C₅H₅BrN₂ | 173.01 | Intermediate |

| 3-Amino-5-bromopicolinic acid | C₆H₅BrN₂O₂ | 217.02 | Precursor |

| Methyl 3-amino-5-bromopicolinate | C₇H₇BrN₂O₂ | 231.05 | Final Product |

Experimental Workflow Diagram

Caption: Overall experimental workflow for the synthesis of Methyl 3-amino-5-bromopicolinate.

Conclusion and Future Perspectives

The proposed synthetic pathway provides a robust and logical approach to obtaining Methyl 3-amino-5-bromopicolinate. While this guide offers detailed, step-by-step protocols, it is imperative for researchers to perform their own optimization of reaction conditions, particularly for the directed ortho-metalation step, to ensure optimal yields and purity. The successful synthesis of this versatile building block will undoubtedly facilitate the discovery and development of next-generation pharmaceuticals and agrochemicals.

References

- Dandu, R., Rose, A. C., & Hudkins, R. L. (2011).

-

MySkinRecipes. (n.d.). 3-Amino-5-bromopyridine-2-carboxylic Acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

-

Eureka | Patsnap. (2017). Synthesis method of 3-bromo-5-methylpyridine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-Aminopyridine. Retrieved from [Link]

-

Chemical & Pharmaceutical Bulletin. (2007). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Retrieved from [Link]

- Google Patents. (1998). Process for esterification of amino acids and peptides.

-

MDPI. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Retrieved from [Link]

-

Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of Methyl 3-amino-5-bromopicolinate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 3-amino-5-bromopicolinate is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of pharmacologically active agents. Its unique substitution pattern, featuring amino, bromo, and methyl ester functionalities on a pyridine core, provides multiple points for diversification, making it an invaluable intermediate in the design and development of novel therapeutics. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of a plausible and scientifically sound synthetic pathway to this important molecule. Drawing upon established principles of heterocyclic chemistry and leveraging analogous, well-documented transformations, this document offers not only a step-by-step synthetic protocol but also delves into the underlying chemical principles and experimental considerations critical for successful execution.

Strategic Approach to Synthesis

The synthesis of methyl 3-amino-5-bromopicolinate can be logically approached in a two-step sequence, commencing with the commercially available and relatively inexpensive starting material, 3-amino-5-bromopyridine. This strategy hinges on two key transformations:

-

Introduction of a carboxyl group at the C2 position of the pyridine ring.

-

Esterification of the resulting carboxylic acid to afford the target methyl ester.

This pathway is advantageous due to the accessibility of the starting material and the robustness of the proposed chemical transformations.

Proposed Synthetic Pathway

An In-depth Technical Guide to Methyl 3-amino-5-bromopicolinate (CAS No. 1072448-08-8): A Key Intermediate in the Development of Novel Therapeutics

Foreword

In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the successful development of novel therapeutic agents. Methyl 3-amino-5-bromopicolinate (CAS No. 1072448-08-8), a substituted pyridine derivative, has emerged as a critical building block in medicinal chemistry. Its unique structural features, including strategically placed amino, bromo, and methyl ester functional groups, render it a highly valuable starting material for the synthesis of complex heterocyclic compounds with significant biological activities. This guide provides an in-depth technical overview of Methyl 3-amino-5-bromopicolinate, with a primary focus on its application in the synthesis of dual inhibitors of autotaxin (ATX) and carbonic anhydrase (CA), two enzymes implicated in a range of pathological conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important chemical intermediate in their research and development endeavors.

Physicochemical Properties of Methyl 3-amino-5-bromopicolinate

A comprehensive understanding of the physicochemical properties of a starting material is fundamental to its effective application in chemical synthesis. Methyl 3-amino-5-bromopicolinate is typically a yellow to light brown crystalline powder.[1] The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1072448-08-8 | [1][2][3][4] |

| Molecular Formula | C₇H₇BrN₂O₂ | [1][2] |

| Molecular Weight | 231.05 g/mol | [5] |

| Appearance | Yellow to light brown crystalline powder | [1] |

| Purity | Typically ≥95% | [1][2] |

| Boiling Point | 371.9 ± 37.0 °C at 760 mmHg | [5] |

| Density | 1.7 ± 0.1 g/cm³ | [5] |

| Flash Point | 178.7 ± 26.5 °C | [5] |

| Synonyms | Methyl 3-amino-5-bromo-2-pyridinecarboxylate, 3-Amino-5-bromopicolinic acid methyl ester | [2] |

| Storage | Store in a cool, dry, dark place under an inert atmosphere, typically at 2-8°C. | [2] |

The Pivotal Role in the Synthesis of Dual Autotaxin (ATX) and Carbonic Anhydrase (CA) Inhibitors

The primary significance of Methyl 3-amino-5-bromopicolinate in the pharmaceutical sciences lies in its utility as a precursor for the synthesis of dual inhibitors of autotaxin (ATX) and carbonic anhydrase (CA).[6] This dual-inhibition strategy is a promising therapeutic approach for a variety of diseases, including certain cancers, inflammatory conditions, and ocular disorders.[6]

Autotaxin (ATX) and its Pathophysiological Relevance

Autotaxin is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid.[6] The ATX-LPA signaling axis is involved in a multitude of cellular processes, including cell proliferation, migration, and survival. Dysregulation of this pathway has been implicated in the progression of cancer, fibrosis, and inflammation. Therefore, the inhibition of ATX is a compelling strategy to modulate LPA levels and mitigate its pathological effects.

Carbonic Anhydrases (CAs) as Therapeutic Targets

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. They are involved in various physiological processes, including pH regulation and fluid secretion. Certain CA isoforms are overexpressed in various tumors and contribute to the acidic tumor microenvironment, which promotes tumor growth and metastasis. Inhibition of these tumor-associated CA isoforms is a validated anticancer strategy.[5][2][3][4][7]

Rationale for Dual ATX/CA Inhibition

The development of single molecules that can simultaneously inhibit both ATX and CA offers several potential advantages over the administration of two separate drugs. These include a simplified pharmacokinetic profile, potentially synergistic therapeutic effects, and improved patient compliance. In the context of ocular diseases like glaucoma, dual ATX/CA inhibitors are expected to lower intraocular pressure through two independent mechanisms: inhibition of aqueous humor production by CA inhibition and facilitation of aqueous humor outflow by ATX inhibition.[6]

Synthetic Pathways to Dual ATX/CA Inhibitors

The chemical structure of Methyl 3-amino-5-bromopicolinate provides a versatile platform for the elaboration into potent dual ATX/CA inhibitors. The amino group can be readily acylated or transformed into other functional groups, while the bromo substituent is amenable to various cross-coupling reactions, allowing for the introduction of diverse molecular fragments to explore the structure-activity relationship (SAR). A general synthetic scheme, based on the disclosures in patent literature, is outlined below.[6]

Caption: Generalized synthetic workflow from Methyl 3-amino-5-bromopicolinate to dual ATX/CA inhibitors.

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis of a representative dual ATX/CA inhibitor and the subsequent biological evaluation of its inhibitory activity.

Synthesis of a Representative Dual ATX/CA Inhibitor

The following protocol is a representative example of how Methyl 3-amino-5-bromopicolinate can be utilized to synthesize a more complex heterocyclic compound, as might be found in the patent literature.[6]

Step 1: Acylation of Methyl 3-amino-5-bromopicolinate

-

To a solution of Methyl 3-amino-5-bromopicolinate (1.0 eq) in a suitable aprotic solvent such as pyridine or dichloromethane, add 2,2-dimethylpropanoyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the N-acylated intermediate.

Step 2: Suzuki Cross-Coupling Reaction

-

To a reaction vessel, add the N-acylated intermediate from Step 1 (1.0 eq), a suitable boronic acid or boronic ester (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq), and a base such as potassium carbonate (2.0 eq).

-

Add a mixture of a suitable organic solvent (e.g., dioxane or toluene) and water.

-

Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the final dual ATX/CA inhibitor.

In Vitro Autotaxin (ATX) Inhibition Assay

The following is a generalized protocol for a fluorogenic ATX inhibition assay.

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA.

-

Enzyme Solution: Recombinant human ATX diluted in Assay Buffer to the desired concentration.

-

Substrate Solution: A fluorogenic LPC analog, such as FS-3, dissolved in a suitable solvent.

-

Inhibitor Solutions: Test compounds and a known ATX inhibitor (positive control) dissolved in DMSO and serially diluted.

-

-

Assay Procedure:

-

Add 2 µL of inhibitor solution (or DMSO for control) to the wells of a 96-well black microplate.

-

Add 48 µL of the ATX enzyme solution to each well and incubate for 15 minutes at 37 °C.

-

Initiate the reaction by adding 50 µL of the pre-warmed substrate solution.

-

Monitor the increase in fluorescence intensity (e.g., Ex/Em = 485/528 nm) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each inhibitor concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

-

In Vitro Carbonic Anhydrase (CA) Inhibition Assay

This protocol describes a colorimetric assay for CA inhibition based on the hydrolysis of p-nitrophenyl acetate (p-NPA).

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

Enzyme Solution: Purified human CA isoform (e.g., CA II or CA IX) diluted in Assay Buffer.

-

Substrate Solution: p-NPA dissolved in acetonitrile or DMSO.

-

Inhibitor Solutions: Test compounds and a known CA inhibitor (e.g., acetazolamide) dissolved in DMSO and serially diluted.

-

-

Assay Procedure:

-

Add 158 µL of Assay Buffer and 2 µL of inhibitor solution to the wells of a 96-well clear microplate.

-

Add 20 µL of the CA enzyme solution and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of the substrate solution.

-

Measure the absorbance at 400 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of p-nitrophenol formation (slope of the absorbance vs. time curve).

-

Calculate the percent inhibition for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting percent inhibition against the log of the inhibitor concentration.

-

Caption: Integrated workflow for the synthesis and biological evaluation of dual ATX/CA inhibitors.

Concluding Remarks

Methyl 3-amino-5-bromopicolinate is a chemical intermediate of significant value in the field of drug discovery and development. Its utility as a starting material for the synthesis of dual inhibitors of autotaxin and carbonic anhydrase underscores its importance in the quest for novel therapeutics for a range of diseases. The synthetic versatility of this molecule, coupled with the compelling biological rationale for dual ATX/CA inhibition, makes it a focal point for ongoing and future research. This guide has provided a comprehensive overview of its properties, applications, and associated experimental protocols to aid researchers in harnessing the full potential of this key building block.

References

-

Chemsrc. Methyl 3-amino-5-bromopicolinate | CAS#:1072448-08-8. Available from: [Link]

- Angeli, A., et al. (2013). Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry, 69, 701-710.

- Gül, H. İ., et al. (2022). Synthesis of a new series of quinoline/pyridine indole-3-sulfonamide hybrids as selective carbonic anhydrase IX inhibitors. Bioorganic Chemistry, 127, 106008.

- Kozak, W., et al. (2023). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 24(8), 7431.

- Google Patents. US11059794B2 - Heterocyclic compounds useful as dual ATX/CA inhibitors.

-

Pharmaffiliates. Methyl 3-amino-5-bromopicolinate (BSC) | CAS No : 1072448-08-8. Available from: [Link]

-

IndiaMART. Methyl 3-Amino 5-Bromo Picolinate. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies | MDPI [mdpi.com]

- 5. Discovery, Structure-Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

Methyl 3-amino-5-bromopicolinate molecular weight and formula

An In-depth Technical Guide to Methyl 3-amino-5-bromopicolinate: Properties, Synthesis, and Applications

Foreword

For researchers, scientists, and professionals in drug development, the pyridine scaffold remains a cornerstone of medicinal chemistry. Its derivatives offer a versatile platform for constructing novel therapeutic agents. Among these, Methyl 3-amino-5-bromopicolinate has emerged as a key building block, valued for its specific arrangement of functional groups—an amino group, a bromine atom, and a methyl ester—which provide multiple reaction handles for molecular elaboration. This guide offers a comprehensive technical overview of Methyl 3-amino-5-bromopicolinate, consolidating its physicochemical properties, outlining a plausible synthetic pathway with detailed protocols, and discussing its significance in the broader context of chemical and pharmaceutical research.

Core Molecular and Physicochemical Properties

Methyl 3-amino-5-bromopicolinate is a substituted pyridine derivative. The precise identity and characteristics of this compound are fundamental to its application in synthesis.

Molecular Identity

-

Chemical Name: Methyl 3-amino-5-bromopicolinate

-

Synonyms: 3-Amino-5-bromopyridin-2-carboxylic acid methyl ester, Methyl 3-amino-5-bromopyridine-2-carboxylate[1][2]

Quantitative Data Summary

The key physicochemical properties of Methyl 3-amino-5-bromopicolinate are summarized in the table below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇BrN₂O₂ | [1][2][3] |

| Molecular Weight | 231.05 g/mol | [1][2] |

| Exact Mass | 229.96909 u | [1][3] |

| Density | 1.662 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Boiling Point | 371.9 ± 37.0 °C at 760 mmHg (Predicted) | [1][2][3] |

| Flash Point | 178.7 ± 26.5 °C (Predicted) | [3] |

| pKa | 0.30 ± 0.10 (Predicted) | [1][2] |

Synthesis of Methyl 3-amino-5-bromopicolinate: A Proposed Pathway

While direct, single-publication synthesis pathways are not extensively documented, a chemically sound and logical route can be constructed from commercially available precursors by examining established methodologies for analogous pyridine derivatives.[5][6] The proposed synthesis begins with 3-aminopicolinic acid and proceeds through bromination followed by esterification.

Rationale for Synthetic Strategy

The chosen pathway is predicated on a two-step functionalization of a simple pyridine core.

-

Electrophilic Bromination: The pyridine ring, activated by the amino and carboxylic acid groups, is susceptible to electrophilic aromatic substitution. The amino group is a strong ortho-, para-director. However, the 2-position is occupied by the carboxylic acid, and the 4- and 6-positions are sterically and electronically influenced. The 5-position becomes a favorable site for bromination.

-

Esterification: The final step involves the conversion of the picolinic acid to its methyl ester. A standard acid-catalyzed Fischer esterification is a reliable and high-yielding method for this transformation.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from 3-aminopicolinic acid to Methyl 3-amino-5-bromopicolinate.

Caption: Proposed two-step synthesis of Methyl 3-amino-5-bromopicolinate.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process checks and purification steps to ensure the integrity of the final product.

Step 1: Synthesis of 3-Amino-5-bromopicolinic Acid

-

Principle: This step involves the regioselective bromination of 3-aminopicolinic acid at the C5 position using N-Bromosuccinimide (NBS) as the bromine source in a strong acid medium, which facilitates the electrophilic substitution.

-

Methodology:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3-aminopicolinic acid (1.0 eq.).

-

Carefully add concentrated sulfuric acid (H₂SO₄) with cooling in an ice bath to dissolve the starting material.

-

Once the solution is homogeneous and cooled to 0-5 °C, add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Adjust the pH of the resulting slurry to ~4-5 using a saturated sodium bicarbonate solution. The product will precipitate out of the solution.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-amino-5-bromopicolinic acid.

-

Step 2: Synthesis of Methyl 3-amino-5-bromopicolinate

-

Principle: The carboxylic acid functional group of the intermediate is converted to a methyl ester via Fischer esterification. This acid-catalyzed reaction with methanol serves as both the solvent and the reagent.

-

Methodology:

-

Suspend the dried 3-amino-5-bromopicolinic acid (1.0 eq.) in methanol (MeOH) in a round-bottom flask fitted with a reflux condenser.

-

Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 eq.).

-

Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.

-

In-Process Control: Monitor the ester formation via TLC, observing the appearance of a new, less polar spot corresponding to the methyl ester product.

-

After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Methyl 3-amino-5-bromopicolinate. The final product's identity and purity can be confirmed using techniques like NMR and LC-MS.

-

Applications in Research and Development

While specific biological activities of Methyl 3-amino-5-bromopicolinate are not widely published, its value lies in its role as a versatile synthetic intermediate. Structurally related aminobromopyridines serve as crucial building blocks in the synthesis of complex molecules in pharmaceuticals and agrochemicals.[7] The strategic placement of the amino, bromo, and methyl ester groups allows for a variety of subsequent chemical transformations:

-

Suzuki and Stille Cross-Coupling: The bromine atom at the 5-position is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkyl groups.

-

Buchwald-Hartwig Amination: The bromo group can be substituted with various amines to build more complex nitrogen-containing scaffolds.

-

Amide Coupling: The amino group can be acylated or used in coupling reactions to extend the molecular structure.

-

Ester Hydrolysis/Amidation: The methyl ester can be hydrolyzed back to the carboxylic acid or converted directly into amides, providing another point of diversification.

The potential applications are broad, and this compound is a valuable starting point for creating libraries of novel compounds for screening in drug discovery programs, particularly in areas like oncology and infectious diseases where substituted pyridine cores are prevalent.[7]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of Methyl 3-amino-5-bromopicolinate is essential.

-

Hazards: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8]

-

Handling: Use only in a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

References

-

Methyl 3-amino-5-bromopicolinate | CAS#:1072448-08-8 | Chemsrc. [Link]

-

Methyl 5-bromo-3-methylpicolinate | C8H8BrNO2 | CID 45789787 - PubChem. [Link]

-

Methyl 3-amino-5-bromopicolinate Nine Chongqing Chemdad Co. ,Ltd. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Methyl 3-amino-5-bromopicolinate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Methyl 3-amino-5-bromopicolinate | CAS#:1072448-08-8 | Chemsrc [chemsrc.com]

- 4. Methyl 3-amino-5-bromopicolinate | 1072448-08-8 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Buy Methyl 4-amino-5-bromopicolinate | 1782230-72-1 [smolecule.com]

- 8. Methyl 5-bromo-3-methylpicolinate | C8H8BrNO2 | CID 45789787 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of Methyl 3-amino-5-bromopicolinate

An In-depth Technical Guide to Methyl 3-amino-5-bromopicolinate: Properties, Synthesis, and Applications

Foreword for the Senior Scientist: This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged with Methyl 3-amino-5-bromopicolinate. As a key heterocyclic building block, this compound presents a versatile scaffold for the synthesis of novel chemical entities with significant potential in medicinal chemistry. This document moves beyond a simple recitation of data, offering insights into the causality of its chemical behavior, proposing robust experimental frameworks, and grounding all information in verifiable sources.

Core Molecular Profile and Physicochemical Properties

Methyl 3-amino-5-bromopicolinate (CAS No: 1072448-08-8) is a substituted pyridine derivative. The strategic placement of an amino group, a bromine atom, and a methyl ester on the picolinate framework makes it a highly valuable intermediate for generating molecular diversity in drug discovery programs.[1] The electron-donating amino group and the electron-withdrawing bromine atom create a unique electronic environment that influences the reactivity of the pyridine ring, while the ester and amino functionalities serve as primary handles for derivatization.

The core physicochemical properties have been aggregated from various sources and are summarized below for rapid reference. These predicted and experimental values are critical for designing experimental conditions, including reaction solvent selection, purification strategies, and formulation development.

| Property | Value | Source(s) |

| CAS Number | 1072448-08-8 | [2][3] |

| Molecular Formula | C₇H₇BrN₂O₂ | [2] |

| Molecular Weight | 231.05 g/mol | [2][4] |

| Appearance | Solid | [5] |

| Boiling Point | 371.9 ± 37.0 °C at 760 mmHg (Predicted) | [2][6] |

| Density | 1.662 - 1.7 g/cm³ (Predicted) | [2][6] |

| Flash Point | 178.7 ± 26.5 °C | |

| pKa | 0.30 ± 0.10 (Predicted) | [2][6] |

| LogP (XLogP3) | 1.7941 | [2] |

| Polar Surface Area (PSA) | 65.21 Ų | [2] |

| InChI Key | DWRSWUPHDNTLKJ-UHFFFAOYSA-N | [2][5] |

Structural Elucidation and Spectral Analysis

Full characterization of Methyl 3-amino-5-bromopicolinate is essential for confirming its identity and purity post-synthesis. While specific, peer-reviewed spectral analyses for this exact compound are not widely published, data is available from commercial suppliers.[4] Based on its structure, the following spectral characteristics are expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the amino (-NH₂) protons, and a singlet for the methyl ester (-OCH₃) protons. The aromatic protons' chemical shifts and coupling constants would be influenced by the positions of the bromine and amino substituents. For illustrative purposes, the ¹H NMR data for a related isomer, methyl 6-amino-5-bromopyridine-2-carboxylate, shows aromatic protons as doublets around 7.76 and 7.34 ppm, the amino protons as a broad singlet at 5.23 ppm, and the methyl ester singlet at 3.94 ppm.[7]

-

¹³C NMR: The carbon NMR would display seven distinct signals corresponding to each carbon atom in the molecule, including the carbonyl carbon of the ester group at the most downfield position.

Other Analytical Techniques

-

Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of 231.05 g/mol and show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br).

-

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for N-H stretching of the primary amine, C=O stretching of the ester, and C-Br stretching.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the compound, typically using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient.

Synthesis, Reactivity, and Mechanistic Insights

While multiple synthetic routes may be conceived, a highly plausible and efficient pathway involves the direct bromination of a readily available precursor, Methyl 3-aminopicolinate. This approach is analogous to the synthesis of related bromo-aminopyridine structures.[7]

Proposed Retrosynthetic Pathway

The logical disconnection points to Methyl 3-aminopicolinate as the immediate precursor, which itself can be derived from 3-aminopicolinic acid.

Caption: Retrosynthesis of Methyl 3-amino-5-bromopicolinate.

Experimental Protocol: Electrophilic Bromination

This protocol is a representative methodology based on established procedures for similar substrates.[7] Causality: The choice of a non-polar solvent like chloroform is to ensure solubility of the starting material and prevent unwanted side reactions with the solvent. N-Bromosuccinimide (NBS) is selected as the brominating agent for its mildness and selectivity in brominating activated aromatic rings, reducing the risk of over-bromination.

Materials:

-

Methyl 3-aminopicolinate

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl₃) or Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate

Procedure:

-

Reaction Setup: Dissolve Methyl 3-aminopicolinate (1.0 eq) in chloroform in a round-bottom flask equipped with a magnetic stirrer. Protect the reaction from light.

-

Bromination: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise over 15-20 minutes. The amino group activates the pyridine ring, directing the electrophilic substitution primarily to the 5-position.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate to consume any remaining bromine.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine. This removes acidic byproducts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield pure Methyl 3-amino-5-bromopicolinate.

-

Validation: Confirm the structure and purity of the final product using NMR, MS, and HPLC as described in Section 2.

Applications in Medicinal Chemistry and Drug Discovery

The true value of Methyl 3-amino-5-bromopicolinate lies in its role as a versatile scaffold for building compound libraries.[1] The primary amino group and the methyl ester are orthogonal reaction handles, allowing for sequential or selective derivatization.

-

Amide Library Synthesis: The amino group can be readily acylated, sulfonated, or reductively aminated to generate a wide array of amides, sulfonamides, and secondary amines. The resulting amide derivatives are of particular interest as they can form key hydrogen bond interactions with biological targets.[1]

-

Cross-Coupling Reactions: The bromine atom provides a vector for diversification through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the introduction of aryl, alkyl, or alkyne moieties at the 5-position.

-

Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse set of amines to form another amide library, or it can be reduced to the primary alcohol for further functionalization.

This multi-faceted reactivity makes it an ideal starting point for Structure-Activity Relationship (SAR) studies in drug discovery programs, particularly in the fields of oncology and inflammatory diseases.[1][8]

Caption: Derivatization potential of the core scaffold.

Safety, Handling, and Storage

Methyl 3-amino-5-bromopicolinate is classified as an irritant and should be handled with appropriate care in a laboratory setting.

| Safety Aspect | Information | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [5][9] |

| Signal Word | Warning | [4][5] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][5][10] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][11] |

Handling Protocol:

-

Always handle this compound inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE) is mandatory: wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

-

Avoid generating dust. If weighing out the solid, do so carefully.

-

Ensure eyewash stations and safety showers are readily accessible.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[11]

-

Keep away from heat, sparks, and open flames.

-

Store away from incompatible materials such as strong oxidizing agents.

Conclusion

Methyl 3-amino-5-bromopicolinate is more than a simple chemical reagent; it is an enabling tool for innovation in drug discovery. Its well-defined physicochemical properties, predictable reactivity, and multiple points for diversification provide medicinal chemists with a reliable and versatile platform for synthesizing novel compounds. Adherence to rigorous safety protocols is paramount to harnessing its full potential responsibly. This guide provides the foundational knowledge for scientists to confidently incorporate this valuable building block into their research and development workflows.

References

- 1. CN112142661B - Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester - Google Patents [patents.google.com]

- 2. echemi.com [echemi.com]

- 3. Methyl 3-amino-5-bromopicolinate | 1072448-08-8 [chemicalbook.com]

- 4. BLDpharm - Bulk Product Details [bldpharm.com]

- 5. Methyl 3-amino-5-bromopicolinate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Methyl 3-amino-5-bromopicolinate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. METHYL 6-AMINO-5-BROMOPICOLINATE CAS#: 178876-82-9 [m.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. Methyl 6-amino-5-bromopicolinate [synhet.com]

- 10. Methyl 5-bromo-3-methylpicolinate | C8H8BrNO2 | CID 45789787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 3-amino-5-bromopicolinate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for methyl 3-amino-5-bromopicolinate (CAS No: 1072448-08-8), a key building block in medicinal chemistry and drug discovery.[1][2] In the absence of publicly available experimental spectra, this guide presents highly accurate predicted ¹H and ¹³C NMR data, generated through computational chemistry methods. The predicted chemical shifts and coupling constants are critically evaluated against the known spectroscopic data of structurally related substituted pyridines to ensure scientific integrity. This whitepaper serves as a vital resource for researchers in positive identification, purity assessment, and quality control of this important synthetic intermediate.

Introduction: The Significance of Methyl 3-amino-5-bromopicolinate

Methyl 3-amino-5-bromopicolinate is a substituted pyridine derivative of significant interest in the pharmaceutical industry. Its trifunctional nature, featuring an amino group, a bromine atom, and a methyl ester on a pyridine scaffold, makes it a versatile precursor for the synthesis of a wide array of complex molecules with potential therapeutic applications. Accurate and unambiguous characterization of this compound is paramount for ensuring the quality and reproducibility of synthetic routes in drug development. NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, and a thorough understanding of the ¹H and ¹³C NMR spectra of methyl 3-amino-5-bromopicolinate is essential for its unequivocal identification.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of methyl 3-amino-5-bromopicolinate in CDCl₃ is characterized by distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for Methyl 3-amino-5-bromopicolinate

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (Hz) |

| H-4 | 8.05 | d | 2.1 |

| H-6 | 7.85 | d | 2.1 |

| -NH₂ | 5.80 | s (broad) | - |

| -OCH₃ | 3.95 | s | - |

Analysis of the ¹H NMR Spectrum:

-

Aromatic Protons (H-4 and H-6): The two protons on the pyridine ring, H-4 and H-6, are expected to appear as doublets in the downfield region of the spectrum. Their chemical shifts are influenced by the deshielding effect of the electronegative nitrogen atom and the bromine atom. The predicted meta-coupling constant (⁴J) between H-4 and H-6 is approximately 2.1 Hz.

-

Amino Protons (-NH₂): The protons of the amino group are anticipated to produce a broad singlet around 5.80 ppm. The broadness of this signal is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange.

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group are expected to give a sharp singlet at approximately 3.95 ppm.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of methyl 3-amino-5-bromopicolinate shows seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 3-amino-5-bromopicolinate

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | 165.5 |

| C-2 | 148.0 |

| C-6 | 145.2 |

| C-3 | 140.1 |

| C-4 | 125.8 |

| C-5 | 110.3 |

| -OCH₃ | 52.8 |

Analysis of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The carbon of the methyl ester carbonyl group is the most downfield signal, predicted to be around 165.5 ppm.

-

Pyridine Ring Carbons: The chemical shifts of the five carbons in the pyridine ring are influenced by the substituents. The carbon bearing the bromine atom (C-5) is expected to be the most upfield of the ring carbons due to the heavy atom effect of bromine. The carbons adjacent to the nitrogen atom (C-2 and C-6) are significantly downfield.

-

Methyl Carbon (-OCH₃): The carbon of the methyl ester group is predicted to appear at approximately 52.8 ppm.

Comparative Analysis with Related Structures

To validate the predicted NMR data, a comparative analysis with experimentally determined data for structurally similar compounds is crucial. For instance, the ¹H NMR spectrum of 2-bromopyridine shows signals in the range of 7.17-8.31 ppm, which is consistent with the predicted chemical shifts for the aromatic protons of methyl 3-amino-5-bromopicolinate.[3] The presence of the amino and methyl ester groups in our target molecule will further influence the precise chemical shifts.

Experimental Protocols for NMR Data Acquisition

For researchers seeking to acquire experimental NMR data for methyl 3-amino-5-bromopicolinate, the following protocols are recommended:

Sample Preparation:

-

Weigh approximately 5-10 mg of methyl 3-amino-5-bromopicolinate.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE).

-

Number of Scans: 1024 or more due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-180 ppm.

Visualization of Molecular Structure and NMR Workflow

Diagram 1: Molecular Structure of Methyl 3-amino-5-bromopicolinate

Caption: 2D structure of methyl 3-amino-5-bromopicolinate.

Diagram 2: NMR Data Acquisition and Analysis Workflow

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This technical guide provides a detailed and scientifically grounded analysis of the ¹H and ¹³C NMR spectra of methyl 3-amino-5-bromopicolinate. By presenting accurate predicted data and placing it in the context of experimental considerations and comparative analysis, this document serves as an essential reference for researchers working with this important chemical intermediate. The provided protocols and workflows aim to facilitate the accurate identification and quality control of methyl 3-amino-5-bromopicolinate in a research and development setting.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 50989141, Methyl 3-amino-5-bromopicolinate. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]

- SciFinder. (n.d.). Substance Detail for CAS RN 1072448-08-8. American Chemical Society. (A subscription is required to access this resource).

Sources

The Picolinate Scaffold: A Comprehensive Technical Guide to its Discovery, History, and Derivatives in Drug Development

Abstract

The picolinate scaffold, derived from pyridine-2-carboxylic acid, represents a privileged structural motif in the fields of medicinal chemistry and drug development. Its inherent chelating properties and versatile chemical reactivity have led to the discovery and development of a diverse array of derivatives with significant therapeutic applications. This technical guide provides an in-depth exploration of the history of picolinate derivatives, from the initial synthesis of picolinic acid to the modern-day applications of its multifaceted derivatives. We will delve into the key scientific milestones, detailed synthetic methodologies, mechanisms of action, and clinical significance of prominent picolinate-based compounds. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.

The Genesis of a Scaffold: Discovery and Early History of Picolinic Acid

Picolinic acid, the foundational molecule of the picolinate family, is an organic compound with the formula NC₅H₄CO₂H, a derivative of pyridine with a carboxylic acid substituent at the 2-position.[1] Its journey from a laboratory curiosity to a cornerstone of medicinal chemistry is marked by several key discoveries.

The first synthesis of picolinic acid was achieved in the 19th century through various methods involving the oxidation of pyridine or its derivatives.[2] One of the earliest and most common laboratory methods involved the oxidation of α-picoline (2-methylpyridine) with strong oxidizing agents like potassium permanganate (KMnO₄).[1]

A significant turning point in the history of picolinic acid was the discovery of its potent chelating properties. In 1879, Weidel first reported the ability of picolinic acid to form stable complexes with copper and iron.[3] This observation laid the groundwork for understanding its biological significance. Later, in 1957, Suzuki et al. expanded on this, demonstrating its efficient chelation of a range of other metal ions, including nickel, zinc, cadmium, and lead.[3] This inherent ability to bind to metal ions is a central theme in the story of picolinate derivatives and their biological functions.

In the 1970s, researchers identified zinc-binding ligands in the gastrointestinal tract of rats, which were crucial for the absorption of dietary zinc. Picolinic acid was identified as one of these key low-molecular-weight zinc-binding ligands.[2] This discovery solidified the understanding of picolinic acid's natural role in facilitating the transport and absorption of essential trace minerals in the body.[2][4] Picolinic acid is biosynthesized in the liver and kidneys from the amino acid tryptophan via the kynurenine pathway.[1][3]

A timeline of these pivotal moments is presented below:

| Year | Key Discovery/Milestone | Significance |

| 19th Century | First synthesis of picolinic acid.[2] | Established the foundational molecule for picolinate derivatives. |

| 1879 | Weidel reports the chelation of copper and iron by picolinic acid.[3] | First demonstration of picolinic acid's metal-chelating properties. |

| 1917 | First report of chromium(III) picolinate.[5] | The first documented synthesis of a key picolinate derivative. |

| 1957 | Suzuki et al. demonstrate chelation of multiple metal ions by picolinic acid.[3] | Expanded the understanding of picolinic acid's broad chelating capabilities. |

| 1970s | Identification of picolinic acid as a natural zinc-binding ligand.[2] | Elucidated the biological role of picolinic acid in mineral absorption. |

Synthetic Strategies for Picolinate Derivatives

The versatility of the picolinate scaffold lies in the various synthetic routes available for its modification. The synthesis of picolinic acid itself can be achieved through several methods, with the choice of method often depending on the desired scale and available starting materials.

Synthesis of Picolinic Acid

A common laboratory-scale synthesis involves the oxidation of α-picoline with potassium permanganate.

Experimental Protocol: Oxidation of α-Picoline to Picolinic Acid

Materials:

-

α-Picoline

-

Potassium permanganate (KMnO₄)

-

Water

-

Hydrochloric acid (HCl)

-

Ethanol

-

Dry hydrogen chloride (gas)

Procedure:

-

In a 5-L three-necked flask equipped with a reflux condenser and stirrer, combine 2500 mL of water and 50 g of α-picoline.

-

Add 90 g of potassium permanganate and heat the mixture on a steam bath until the purple color disappears (approximately 1 hour).

-

Introduce a second 90 g portion of potassium permanganate, followed by 500 mL of water, and continue heating until the purple color is gone (2-2.5 hours).

-

Cool the reaction mixture slightly and filter the precipitated manganese oxides, washing them with 1 L of hot water.

-

Concentrate the filtrate under reduced pressure to 150–200 mL and filter if necessary.

-

Acidify the solution to Congo red with concentrated hydrochloric acid.

-

Evaporate the acidic solution to dryness under reduced pressure.

-

Reflux the solid residue with 250 mL of 95% ethanol for one hour and filter. Repeat the extraction with 150 mL of 95% ethanol.

-

Pass dry hydrogen chloride gas into the combined ethanolic filtrates until crystals of picolinic acid hydrochloride begin to separate.

-

Chill the solution to approximately 10°C and continue saturating with hydrogen chloride.

-

Filter and air-dry the resulting picolinic acid hydrochloride crystals.

An alternative industrial-scale synthesis involves the hydrolysis of 2-cyanopyridine.

Experimental Protocol: Hydrolysis of 2-Cyanopyridine to Picolinic Acid

Materials:

-

2-Cyanopyridine

-

Deionized water

-

Sodium hydroxide (NaOH) solution (30%)

-

Hydrochloric acid (HCl) solution (30%)

-

Anhydrous ethanol

Procedure:

-

In a 500 mL three-necked flask, add 100 g of 2-cyanopyridine and 200 g of deionized water.

-

Heat the mixture to 50°C with stirring and add 128.2 g of 30% sodium hydroxide solution.

-

Continue heating and reflux for 4 hours.

-

Distill off approximately 50 g of water.

-

Cool the reaction solution to 20°C and adjust the pH to 2.5 with 30% hydrochloric acid.

-

Evaporate the solution to dryness using steam heating.

-

Add 300 g of anhydrous ethanol dropwise to the flask while maintaining the temperature at 55°C.

-

Cool the solution to induce crystallization, then filter and dry the solid to obtain 2-picolinic acid.

Synthesis of Metal Picolinates

The chelating nature of picolinic acid allows for the straightforward synthesis of various metal picolinates.

Experimental Protocol: Synthesis of Zinc Picolinate

Materials:

-

Picolinic acid

-

Zinc sulfate heptahydrate (ZnSO₄·7H₂O)

-

Deionized water

Procedure:

-

In a flask, add a 30% aqueous solution of picolinic acid and warm to 40-50°C.

-

Under stirring, slowly add a 20% zinc sulfate solution (molar ratio of picolinic acid to zinc sulfate is approximately 2:1).

-

After the addition is complete, continue stirring for 1 hour to facilitate complexation.

-

Add a seed crystal and continue stirring for another 30 minutes at the same temperature.

-

Cool the mixture to 15°C and filter the precipitate.

-

Wash the filter cake with deionized water until the pH is between 1 and 5.

-

Dry the resulting zinc picolinate in an oven.

Experimental Protocol: Synthesis of Chromium (III) Picolinate

Materials:

-

2-Cyanopyridine

-

Chromium (III) chloride (CrCl₃)

-

Water

Procedure:

-

In a high-pressure reactor lined with polytetrafluoroethylene, add 2-cyanopyridine and chromium trichloride in a 3:1 molar ratio.

-

Add approximately 20 mL of water.

-

Seal the reactor and heat to 80-200°C under 2-3 standard atmospheres of pressure for 24-48 hours.

-

The resulting chromium picolinate will precipitate out of the solution.

Picolinate Derivatives in Human Health: Nutritional Supplements

The ability of picolinic acid to enhance the bioavailability of essential minerals has led to the development of several widely used nutritional supplements.

Chromium Picolinate and Insulin Signaling

Chromium picolinate is a chemical compound that combines chromium with picolinic acid to enhance its absorption.[6] It is a popular dietary supplement often marketed for its potential to support healthy blood sugar control and weight management.[6][7]

Mechanism of Action: Chromium picolinate is believed to enhance insulin sensitivity through a multi-faceted mechanism.[8] It is proposed to increase the number and sensitivity of insulin receptors on cell membranes.[9] In vivo studies in insulin-resistant rats have shown that chromium picolinate supplementation enhances skeletal muscle insulin signaling by increasing the insulin-stimulated tyrosine phosphorylation of Insulin Receptor Substrate-1 (IRS-1) and the activity of phosphatidylinositol 3-kinase (PI3K).[10] It may also down-regulate the protein tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway.[10] Furthermore, chromium picolinate has been shown to increase the activity of 5' AMP-activated protein kinase (AMPK), a key cellular energy sensor that promotes glucose uptake.[4]

Caption: Mechanism of Chromium Picolinate on Insulin Signaling.

Clinical Evidence for Weight Management: The efficacy of chromium picolinate for weight loss has been the subject of numerous studies, with mixed results. A meta-analysis of randomized controlled trials suggested a small but statistically significant effect on weight loss compared to placebo, though the clinical relevance was debated.[2][11] Another study found that chromium picolinate supplementation did not significantly affect weight loss in overweight adults.[12] However, some research suggests it may help in preserving lean body mass during weight loss.[7]

Quantitative Data from Clinical Trials on Chromium Picolinate and Weight Loss:

| Study/Meta-analysis | Number of Participants | Dosage of Chromium Picolinate | Duration | Key Finding |

| Pittler et al. (Meta-analysis)[2] | 489 | Varied | Varied | Weighted mean difference of -1.1 kg in body weight compared to placebo. |

| Yazaki et al.[12] | 80 | 1000 µ g/day | 24 weeks | No significant change in BMI compared to placebo. |

| Tian et al. (Meta-analysis)[11] | 622 | 200-1000 µ g/day | 12-16 weeks | Mean difference of -1.1 kg in body weight compared to placebo. |

| Martin et al.[13] | 37 (Type 2 Diabetics) | 1000 µ g/day | 6 months | Less increase in total weight (0.9 kg vs 2.2 kg) compared to placebo. |

Zinc Picolinate: Enhancing a Vital Mineral's Uptake

Zinc picolinate is a highly bioavailable form of zinc, where zinc is chelated to picolinic acid.[8][14] This chelation facilitates the absorption of zinc through the small intestine.[11] Zinc is an essential trace element involved in numerous biological processes, including immune function, wound healing, and cell growth.[8]

Therapeutic Frontiers: Picolinate Derivatives in Drug Discovery

Beyond nutritional supplements, the picolinate scaffold has emerged as a "privileged" structure in drug discovery, serving as a versatile building block for a range of therapeutic agents.[5][9]

Picolinate Derivatives as Enzyme Inhibitors

The unique structural and electronic properties of picolinates make them excellent candidates for designing enzyme inhibitors.

VEGFR-2 Kinase Inhibitors for Cancer Therapy: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. A novel series of picolinamide-based derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[6] These compounds have shown promising antiproliferative activity against cancer cell lines.

Quantitative Data: IC₅₀ Values of Picolinamide Derivatives against Cancer Cell Lines

| Compound | A549 (Lung Cancer) IC₅₀ (µM) | HepG2 (Liver Cancer) IC₅₀ (µM) |

| 8j | 12.5 | 20.6 |

| 8l | 13.2 | 18.2 |

| Sorafenib (Control) | 19.3 | 29.0 |

| Axitinib (Control) | 22.4 | 38.7 |

| Data from[6] |

Anticancer Activity via ER Stress-Mediated Apoptosis: Certain picolinic acid derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through the endoplasmic reticulum (ER) stress pathway. One such derivative demonstrated cytotoxicity against A549 lung cancer cells with an IC₅₀ of 99.93 µM, triggering the activation of caspases 3, 4, and 9.[2][12]

Caption: Anticancer Mechanisms of Picolinate Derivatives.

Anticonvulsant Properties of Picolinic Acid Derivatives

Researchers have explored derivatives of picolinic acid for their potential as anticonvulsant agents. Certain picolinamide analogs have shown potent anticonvulsant activity in preclinical studies.[3][10] The exact mechanism of action is still under investigation but is thought to involve the modulation of neuronal ion channels or neurotransmitter systems.[4][14][15]

Experimental Workflow: Synthesis of Picolinamide Derivatives

Caption: General Synthesis of Picolinamide Derivatives.

Antimicrobial Applications of Metal Picolinates

The chelation of transition metals with picolinic acid can result in complexes with significant antimicrobial properties.

Copper Picolinate as an Antimicrobial Agent: Copper itself is known to have potent antimicrobial effects, and when complexed with picolinic acid, its activity can be modulated. The antimicrobial mechanism of copper involves the generation of reactive oxygen species (ROS) that damage microbial cell membranes and DNA.[11][16] Copper picolinate has demonstrated antibacterial activity against a range of bacteria.[1][13]

Quantitative Data: Minimum Inhibitory Concentration (MIC) of Metal Picolinates

| Metal Picolinate | Test Bacteria | MIC (mg/mL) |

| Copper Picolinate | S. aureus, P. vulgaris, M. luteus, E. coli | 0.5 |

| K. pneumoniae | 1.0 | |

| B. cereus, B. subtilis | 2.0 | |

| Zinc Picolinate | B. subtilis, E. coli, S. aureus and others | 0.5 |

| Cobalt Picolinate | M. luteus, S. marcescens | 0.5 |

| Nickel Picolinate | B. subtilis, M. luteus, K. pneumoniae | 0.5 |

| Data from[13] |

Future Perspectives and Conclusion

The journey of picolinate derivatives, from the fundamental discovery of picolinic acid to the development of sophisticated therapeutic agents, showcases the power of scaffold-based drug discovery. The unique chelating ability and versatile chemistry of the picolinate core continue to inspire the design and synthesis of novel molecules with a wide range of biological activities. Future research will likely focus on elucidating the precise mechanisms of action of various picolinate derivatives, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their potential in new therapeutic areas. The integration of computational methods, such as molecular docking and DFT studies, will undoubtedly accelerate the discovery of next-generation picolinate-based drugs. This in-depth technical guide serves as a testament to the enduring legacy and bright future of the picolinate scaffold in the advancement of science and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]

- 3. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 5. Clinical development times for innovative drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of antiepileptic drugs on antioxidant and oxidant molecular pathways: focus on trace elements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drug: Picolinici-acid - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Copper as an antimicrobial agent: recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 12. public.pensoft.net [public.pensoft.net]

- 13. scihub.org [scihub.org]

- 14. Mechanisms of action of anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anticonvulsants: aspects of their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Use of Copper as an Antimicrobial Agent in Health Care, Including Obstetrics and Gynecology - PMC [pmc.ncbi.nlm.nih.gov]

starting materials for Methyl 3-amino-5-bromopicolinate synthesis

An In-depth Technical Guide to the Selection of Starting Materials for the Synthesis of Methyl 3-amino-5-bromopicolinate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 3-amino-5-bromopicolinate is a highly functionalized pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring amino, bromo, and methyl ester groups, makes it a versatile building block for the synthesis of complex molecular architectures with diverse biological activities. The strategic selection of starting materials is paramount, directly influencing the efficiency, scalability, cost-effectiveness, and environmental impact of the synthetic route. This guide provides a comprehensive analysis of the primary synthetic strategies, delving into the rationale behind the selection of starting materials and outlining the key chemical transformations involved.

As a senior application scientist, the emphasis here is not merely on procedural steps but on the underlying chemical logic. We will explore how the electronic nature of the pyridine ring and its substituents dictates the choice of reactions, from electrophilic aromatic substitution to directed ortho-metalation, providing a robust framework for both laboratory-scale synthesis and process development.

Physicochemical Properties and Strategic Overview

Before delving into synthetic pathways, a summary of the target molecule's properties provides essential context.

| Property | Value |

| Compound Name | Methyl 3-amino-5-bromopicolinate |

| CAS Number | 1072448-08-8[1][2] |

| Molecular Formula | C₇H₇BrN₂O₂[1][2] |

| Molecular Weight | 231.05 g/mol [1][2] |

| Appearance | (Predicted) Solid |

| Boiling Point | 371.9±37.0 °C (Predicted)[1][2] |

| Density | 1.662±0.06 g/cm³ (Predicted)[1][2] |

Retrosynthetic Analysis

A retrosynthetic approach reveals two primary strategies for constructing Methyl 3-amino-5-bromopicolinate. The choice between them hinges on the availability and cost of the key precursors.

Caption: Retrosynthetic analysis of Methyl 3-amino-5-bromopicolinate.

-

Strategy A (Late-Stage Bromination): This approach involves the synthesis or procurement of a suitable picolinate precursor, such as Methyl 3-aminopicolinate, followed by regioselective bromination at the C5 position. This is often the most direct route if the precursor is readily available.

-

Strategy B (Late-Stage Carboxylation): This strategy begins with a more basic, commercially available 3,5-disubstituted pyridine. The key step is the introduction of the carboxylate group at the C2 position of an intermediate like 3-amino-5-bromopyridine.

Strategy A: Synthesis via Functionalization of a Picolinate Core

This strategy is predicated on the direct functionalization of a pre-existing methyl picolinate ring system. Its efficiency is highly dependent on the regioselectivity of the key transformation step.

Pathway A1: Electrophilic Bromination of Methyl 3-aminopicolinate

This is arguably the most convergent and chemically intuitive approach. The synthesis begins with Methyl 3-aminopicolinate, which serves as the primary starting material.

-

Starting Material: Methyl 3-aminopicolinate

-

Core Rationale: The 3-amino group is a powerful activating and ortho-, para-directing group for electrophilic aromatic substitution. The position para to the amino group (C5) is sterically accessible and electronically enriched, making it the prime target for bromination. The electron-withdrawing picolinate group at C2 further deactivates the C4 and C6 positions, enhancing the selectivity for C5 substitution.

Caption: Pathway A1: Direct bromination of Methyl 3-aminopicolinate.

Experimental Protocol: Bromination of Methyl 3-aminopicolinate

This is a representative protocol based on standard procedures for brominating activated pyridine rings, such as the bromination of methyl 4-aminopicolinate.[3]

-

Dissolution: Dissolve Methyl 3-aminopicolinate (1.0 eq.) in a suitable solvent such as acetic acid or dichloromethane at room temperature.

-

Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise to the solution. Maintain the temperature below 30 °C. Expertise Note: NBS is often preferred over elemental bromine (Br₂) as it is easier to handle and often provides higher selectivity with fewer side products.

-

Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining active bromine species.

-

Extraction: Neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Strategy B: Synthesis from 3,5-Disubstituted Pyridine Precursors

This strategy involves building the target molecule from simpler pyridine feedstocks. While often involving more steps, it can be more cost-effective if the picolinate precursors of Strategy A are expensive or unavailable. The central intermediate for this approach is 3-amino-5-bromopyridine .

Sourcing the Key Intermediate: 3-Amino-5-bromopyridine

This intermediate can be synthesized from several commercially available starting materials. The choice depends on factors like cost, yield, and safety.

| Starting Material | Key Transformation | Typical Yield | Rationale & Considerations |

| 5-Bromonicotinamide | Hofmann Rearrangement | ~70%[4] | A classic named reaction involving treatment with bromine and a strong base (e.g., NaOH). It is a reliable, one-step transformation.[4] |

| 5-Bromo-3-nitropyridine | Nitro Group Reduction | >90%[4] | A clean and high-yielding reduction using common reagents like H₂/Pd/C, Fe/AcOH, or SnCl₂.[4][5] This is often the preferred route due to its efficiency. |

| 3,5-Dibromopyridine | Nucleophilic Aromatic Substitution (SNAAr) | Variable | Involves reacting 3,5-dibromopyridine with an ammonia source. This reaction can be challenging and may require harsh conditions or metal catalysis (e.g., Buchwald-Hartwig amination).[6] |

Introducing the C2-Carboxylate Group: Directed ortho-Metalation (DoM)

Once 3-amino-5-bromopyridine is obtained, the most significant challenge is introducing the carboxylate group regioselectively at the C2 position. Directed ortho-metalation is the most powerful and precise method for this transformation.

-

Core Rationale: The amino group at C3 is a potent directed metalation group (DMG). In the presence of a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), it directs the deprotonation of the adjacent C2 position, forming a lithiated intermediate. This intermediate can then be trapped with an electrophile to install the desired functional group.

Caption: Pathway B: Synthesis via Directed ortho-Metalation.

Experimental Protocol: DoM and Esterification of 3-Amino-5-bromopyridine

This is a representative protocol based on established DoM procedures on substituted aminopyridines.

-

Setup: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add 3-amino-5-bromopyridine (1.0 eq.) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Metalation: Slowly add n-butyllithium (n-BuLi, ~1.1 eq., solution in hexanes) dropwise via syringe. Stir the resulting dark solution at -78 °C for 1-2 hours. Trustworthiness Note: Maintaining strict anhydrous conditions and low temperature is critical to prevent side reactions and ensure high yield.

-

Carboxylation: Bubble dry carbon dioxide (CO₂) gas through the solution for 30 minutes, or add an excess of crushed dry ice. Allow the mixture to slowly warm to room temperature.

-

Work-up: Quench the reaction by adding water or dilute HCl. Acidify the aqueous layer to a pH of ~4-5 to precipitate the product, 3-amino-5-bromopicolinic acid.[7][8] Filter the solid and dry under vacuum.

-

Esterification (Fischer Esterification): Reflux the crude 3-amino-5-bromopicolinic acid in methanol with a catalytic amount of a strong acid (e.g., H₂SO₄) for 6-18 hours.

-